molecular formula C29H23BrN4O5 B11440448 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N-(2-furylmethyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N-(2-furylmethyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11440448
M. Wt: 587.4 g/mol
InChI Key: LSXWQKGRPZUWBC-UHFFFAOYSA-N
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Description

The compound 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N-(2-furylmethyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative featuring a 2,4-dioxo core with three distinct substituents:

  • A 4-bromophenyl group attached via an amino-oxoethyl chain.
  • A 2-furylmethyl carboxamide at position 5.
  • A 4-methylphenyl group at position 2.

Properties

Molecular Formula

C29H23BrN4O5

Molecular Weight

587.4 g/mol

IUPAC Name

1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide

InChI

InChI=1S/C29H23BrN4O5/c1-18-4-11-22(12-5-18)34-28(37)24-13-6-19(27(36)31-16-23-3-2-14-39-23)15-25(24)33(29(34)38)17-26(35)32-21-9-7-20(30)8-10-21/h2-15H,16-17H2,1H3,(H,31,36)(H,32,35)

InChI Key

LSXWQKGRPZUWBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)N(C2=O)CC(=O)NC5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzoyl chloride and an appropriate amine.

    Attachment of the Furan Ring: The furan ring can be attached through a condensation reaction with furfural or a furan derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate isocyanate or carbamoyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Reduced quinazoline derivatives.

    Substitution Products: Functionalized quinazoline derivatives with various substituents.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the tetrahydroquinazoline scaffold exhibit significant anticancer activity. The compound's structure allows it to interact with key biological targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and other kinases.

  • Case Study : A study focused on quinoline derivatives demonstrated that modifications to the tetrahydroquinazoline structure could enhance cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The compounds showed IC50 values comparable to established anticancer drugs like erlotinib .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its ability to inhibit DNA gyrase makes it a potential candidate for treating bacterial infections.

  • Case Study : In vitro studies have assessed the antimicrobial efficacy of similar compounds against strains of bacteria responsible for hospital-acquired infections. The results indicated that certain derivatives could effectively inhibit bacterial growth at low concentrations .

Enzyme Inhibition

The compound's structural features suggest potential enzyme inhibitory activities, particularly against enzymes involved in cancer metabolism and microbial resistance.

  • Research Findings : Compounds with similar structures have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase. These studies indicate that modifications can lead to enhanced selectivity and potency against targeted enzymes .

Mechanism of Action

1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can be compared with other quinazoline derivatives, such as:

    Gefitinib: An anticancer drug that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.

    Erlotinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness: The uniqueness of 1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its structural diversity, which allows for multiple modes of action and potential therapeutic applications. Its combination of bromophenyl, furan, and carboxamide groups distinguishes it from other quinazoline derivatives, providing unique chemical and biological properties.

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

  • Solubility : The 2-furylmethyl group may counterbalance lipophilicity through polar interactions, as seen in furan-containing drugs .

Hypothetical Bioactivity

  • Kinase Inhibition : Analogous tetrahydroquinazolines often target kinases due to their ATP-binding site compatibility. The bromophenyl group could enhance affinity via hydrophobic interactions .
  • Antimicrobial Potential: Compound 24 () showed activity comparable to Ningnanmycin, suggesting the target compound’s 4-methylphenyl and furyl groups might similarly disrupt microbial enzymes .

Biological Activity

The compound 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N-(2-furylmethyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide represents a novel class of heterocyclic compounds with significant potential in pharmacology. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C23H24BrN3O4C_{23}H_{24}BrN_3O_4 and molecular weight of approximately 485.36 g/mol. The presence of multiple functional groups including a bromophenyl moiety and a tetrahydroquinazoline core contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to tetrahydroquinazoline derivatives. For instance, derivatives similar to the compound have demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) indicates that the bromophenyl group enhances interaction with bacterial cell walls, facilitating increased permeability and subsequent inhibition of growth .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Research indicates that tetrahydroquinazoline derivatives exhibit cytotoxic effects against several cancer cell lines. For example, a related compound was shown to induce apoptosis in human cancer cells through the activation of caspase pathways. The mechanism appears to involve the modulation of signal transduction pathways that regulate cell survival and proliferation .

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes in cancer cells. This interaction is critical for their anticancer effects .
  • Antioxidant Activity : Compounds in this class also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells, which is beneficial in preventing cellular damage associated with various diseases including cancer .

Study 1: Antibacterial Efficacy

A study conducted on a series of tetrahydroquinazoline derivatives demonstrated that compounds with similar structural features exhibited IC50 values ranging from 0.63 µM to 6.28 µM against Bacillus subtilis. The presence of the bromophenyl group was crucial for enhancing antibacterial efficacy compared to non-brominated analogs .

Study 2: Anticancer Screening

In vitro studies involving human breast cancer cell lines revealed that derivatives structurally akin to our compound induced significant cytotoxicity with IC50 values as low as 5 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

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